6-bromo-3-({4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one 6-bromo-3-({4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 422287-51-2
VCID: VC11894984
InChI: InChI=1S/C27H25BrN4O3S/c1-35-22-9-7-21(8-10-22)30-12-14-31(15-13-30)25(33)19-4-2-18(3-5-19)17-32-26(34)23-16-20(28)6-11-24(23)29-27(32)36/h2-11,16H,12-15,17H2,1H3,(H,29,36)
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)Br)NC4=S
Molecular Formula: C27H25BrN4O3S
Molecular Weight: 565.5 g/mol

6-bromo-3-({4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

CAS No.: 422287-51-2

Cat. No.: VC11894984

Molecular Formula: C27H25BrN4O3S

Molecular Weight: 565.5 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-3-({4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one - 422287-51-2

Specification

CAS No. 422287-51-2
Molecular Formula C27H25BrN4O3S
Molecular Weight 565.5 g/mol
IUPAC Name 6-bromo-3-[[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Standard InChI InChI=1S/C27H25BrN4O3S/c1-35-22-9-7-21(8-10-22)30-12-14-31(15-13-30)25(33)19-4-2-18(3-5-19)17-32-26(34)23-16-20(28)6-11-24(23)29-27(32)36/h2-11,16H,12-15,17H2,1H3,(H,29,36)
Standard InChI Key NHTPFPOIURESBS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)Br)NC4=S
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)Br)NC4=S

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a tetracyclic framework comprising:

  • A quinazolin-4-one core substituted at position 6 with bromine and at position 3 with a benzyl group.

  • A 2-sulfanylidene modification replacing the oxygen atom at position 2 of the quinazolinone ring.

  • A 4-(4-methoxyphenyl)piperazine-1-carbonyl moiety attached to the benzyl group via a para-substituted phenyl linker.

The spatial arrangement is critical for its potential bioactivity, as the piperazine group enhances solubility and receptor-binding capabilities, while the bromine atom may influence electronic properties and steric interactions .

Table 1: Key Chemical Data

PropertyValueSource
CAS Number422287-51-2
Molecular FormulaC₂₇H₂₅BrN₄O₃S
Molecular Weight565.5 g/mol
SMILES NotationCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)Br)NC4=S
PubChem CID23828544

Synthesis and Derivative Relationships

Synthetic Pathways

While explicit synthesis protocols for this compound remain undisclosed in public literature, its structure suggests a multi-step route involving:

  • Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with thiourea to introduce the sulfanylidene group .

  • Bromination: Electrophilic aromatic substitution at position 6 of the quinazolinone ring.

  • Piperazine-Benzyl Coupling: Amide bond formation between 4-(chlorocarbonyl)phenylmethyl groups and 4-(4-methoxyphenyl)piperazine.

Notably, positional isomers with methoxy groups at the 2- vs. 4-positions of the phenylpiperazine moiety (CAS 422287-50-1 vs. 422287-51-2) exhibit distinct electronic profiles due to resonance effects .

Physicochemical Properties

Solubility and Stability

The presence of polar groups (piperazine, carbonyl) suggests moderate aqueous solubility, while the bromine and aromatic systems contribute to lipophilicity. Computational models predict a logP value of ~3.5, indicating balanced membrane permeability. Stability data remain limited, though the sulfanylidene group may confer susceptibility to oxidative degradation.

Biological Activities and Mechanisms

Pharmacological Hypotheses

Though direct studies on this compound are sparse, structural analogs provide insights:

  • Quinazolinones: Known to inhibit kinases (e.g., EGFR), modulate GABA receptors, and exhibit anticancer activity .

  • Piperazine Derivatives: Frequently target serotonin/dopamine receptors, suggesting CNS applications.

  • Sulfanylidene Modifications: Enhance binding affinity to cysteine-rich enzymatic active sites .

Table 2: Comparative Bioactivity of Related Compounds

Compound ClassTargetIC₅₀ (nM)Reference
Quinazolinone analogsEGFR kinase12–450
Arylpiperazines5-HT₁A receptor3–120
Brominated heterocyclesBRCA1-deficient cancer0.8–5.2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator